molecular formula C6H11F3N2O B14624436 N,N-Diethyl-N'-(trifluoromethyl)urea CAS No. 56969-93-8

N,N-Diethyl-N'-(trifluoromethyl)urea

Cat. No.: B14624436
CAS No.: 56969-93-8
M. Wt: 184.16 g/mol
InChI Key: UUIXGKVSOAKVQY-UHFFFAOYSA-N
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Description

N,N-Diethyl-N'-(trifluoromethyl)urea is a substituted urea derivative characterized by two ethyl groups on one nitrogen atom and a trifluoromethylphenyl group on the adjacent nitrogen. Substituted ureas are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science, where substituents critically influence reactivity, solubility, and biological activity .

Properties

CAS No.

56969-93-8

Molecular Formula

C6H11F3N2O

Molecular Weight

184.16 g/mol

IUPAC Name

1,1-diethyl-3-(trifluoromethyl)urea

InChI

InChI=1S/C6H11F3N2O/c1-3-11(4-2)5(12)10-6(7,8)9/h3-4H2,1-2H3,(H,10,12)

InChI Key

UUIXGKVSOAKVQY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N’-(trifluoromethyl)urea typically involves the nucleophilic addition of diethylamine to trifluoromethyl isocyanate. This reaction is carried out under controlled conditions to ensure high yield and purity. The reaction can be represented as follows:

CF3NCO+Et2NHCF3NCON(Et)2\text{CF}_3\text{NCO} + \text{Et}_2\text{NH} \rightarrow \text{CF}_3\text{NCON(Et)}_2 CF3​NCO+Et2​NH→CF3​NCON(Et)2​

Industrial Production Methods

Industrial production of N,N-Diethyl-N’-(trifluoromethyl)urea may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’-(trifluoromethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N,N-Diethyl-N’-(trifluoromethyl)urea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique properties make it useful in biochemical studies and as a potential drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-(trifluoromethyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Trifluoromethyl Group Position and Electronic Effects

  • N,N'-Di-(m-trifluoromethylphenyl)urea (CAS 403-96-3)

    • Structure : Two m-trifluoromethylphenyl groups.
    • Molecular Formula : C₁₅H₁₀F₆N₂O.
    • Thermochemical Data : ΔrH° = 195.2 ± 6.1 kJ/mol (solid-phase dissociation).
    • Key Insight : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the urea backbone. The target compound’s single trifluoromethyl group may offer intermediate stability compared to this bis-substituted analog .
  • N-(1-Benzothiophen-2-yl)-N′-[3,5-bis(trifluoromethyl)phenyl]urea

    • Activity : 79.6% inhibition in alpha-synuclein aggregation screening.
    • Comparison : Bis-trifluoromethyl substitution enhances inhibitory potency, suggesting that the target compound’s single group may require optimization for similar efficacy .

Alkyl vs. Aryl Substituents

  • N,N-Diethyl-N'-phenylurea (CAS 1014-72-8)

    • Structure : Diethyl and phenyl groups.
    • Key Difference : Absence of trifluoromethyl substituent. The phenyl group alone reduces electronegativity, likely decreasing chemical stability compared to the target compound .
  • N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea (CAS 68090-70-0)

    • Structure : Trimethylsilyl groups replace alkyl/aryl substituents.
    • Molecular Formula : C₁₅H₂₅F₃N₂OSi₂.
    • Application : Enhanced solubility due to silyl groups, contrasting with the target compound’s ethyl groups, which balance lipophilicity and steric bulk .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Application Key Property/Activity Reference
N,N-Diethyl-N'-(trifluoromethyl)urea (Target) C₁₁H₁₄F₃N₂O (inferred) Diethyl, trifluoromethylphenyl Pharmaceutical (inferred) High lipophilicity, moderate stability N/A
N′-[2-Chloro-5-(trifluoromethyl)phenyl]-N,N-dimethylurea C₁₀H₁₀ClF₃N₂O Dimethyl, chloro-trifluoromethylphenyl Research chemical Herbicidal activity
Fluometuron C₁₀H₁₁F₃N₂O Dimethyl, 3-trifluoromethylphenyl Pesticide Soil-applied herbicide
N,N'-Di-(m-trifluoromethylphenyl)urea C₁₅H₁₀F₆N₂O Bis(trifluoromethylphenyl) Material science High thermal stability (ΔrH° = 195.2 kJ/mol)
N,N-Diethyl-N'-phenylurea C₁₁H₁₆N₂O Diethyl, phenyl Intermediate Lower electronegativity

Key Findings and Implications

Trifluoromethyl groups improve stability and electronic properties, though bis-substituted derivatives (e.g., CAS 403-96-3) exhibit superior thermochemical stability .

Application-Specific Design :

  • Herbicides (e.g., Fluometuron) prioritize dimethyl and chloro-trifluoromethyl groups for soil persistence .
  • Pharmaceutical candidates (e.g., CTPPU derivatives) benefit from chloro and hydroxyl substitutions for anticancer activity .

Unresolved Questions :

  • Toxicity and metabolic pathways of this compound remain unstudied, necessitating further research .

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